molecular formula C12H14N2S B13262373 (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine

(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13262373
M. Wt: 218.32 g/mol
InChI Key: RVFKRHUTHKSVHE-UHFFFAOYSA-N
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Description

(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine (CAS 1339094-92-6) is an amine derivative featuring a phenylethyl group linked to a 1,3-thiazol-5-ylmethyl moiety via a secondary amine bridge. Its molecular formula is C₁₂H₁₄N₂S, with a molecular weight of 218.32 g/mol . The compound is commercially available but noted as temporarily out of stock .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-phenyl-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2S/c1-10(11-5-3-2-4-6-11)14-8-12-7-13-9-15-12/h2-7,9-10,14H,8H2,1H3

InChI Key

RVFKRHUTHKSVHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1-phenylethylamine with a thiazole derivative. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Thiamethoxam

Structure : (EZ)-3-(2-Chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine (CAS 153719-23-4) .
Key Differences :

  • Thiamethoxam incorporates a chlorinated thiazole ring , a nitroguanidine group , and an oxadiazinan ring , enhancing its insecticidal activity.
  • Unlike the target compound, Thiamethoxam acts as a neonicotinoid insecticide, targeting insect nicotinic acetylcholine receptors with minimal mammalian toxicity . Pharmacological Data:
Property Thiamethoxam (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine
Molecular Weight 291.7 g/mol 218.32 g/mol
Bioactivity Insecticidal Undocumented
Toxicity Low mammalian toxicity No data available

Applications : Thiamethoxam is widely used in agriculture to control sucking and chewing pests, leveraging its systemic action and environmental persistence .

3-(Diethylamino)propylamine

Structure : C₁₁H₂₁N₃S (CAS 561034-28-4) .
Key Differences :

  • The tertiary amine group may enhance interactions with biological targets, such as enzymes or receptors.
    Physical Properties :
Property [3-(Diethylamino)propyl]... Target Compound
Molecular Formula C₁₁H₂₁N₃S C₁₂H₁₄N₂S
Functional Groups Diethylamino, thiazole Phenylethyl, thiazole

Potential Uses: Likely explored in drug discovery for its modular amine-thiazole architecture, which is common in kinase inhibitors or antimicrobial agents .

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(1-phenylethyl)amine

Structure : A complex hybrid molecule with a sulfonyl-triazolopyrimidine core and a phenylethyl-thiazole moiety .
Key Differences :

  • The sulfonyl and triazolopyrimidine groups suggest applications in high-throughput screening for anticancer or antiviral agents .

Synthetic Relevance : Demonstrates the versatility of the phenylethyl-thiazole unit in constructing diverse pharmacophores.

(Furan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine

Structure : Replaces the phenylethyl group with a furan-2-ylmethyl group .
Key Differences :

  • The furan ring introduces oxygen-based polarity, altering electronic properties and hydrogen-bonding capacity compared to the phenyl group. Applications: Potential use in designing molecules with improved solubility or metabolic stability .

Structural and Functional Analysis

Impact of Substituents

  • Electron-Withdrawing Groups (EWGs) : Thiamethoxam’s chlorine and nitro groups enhance insecticidal activity by increasing electrophilicity and receptor binding . The target compound lacks EWGs, which may limit its bioactivity in similar contexts.
  • Aromatic vs. Aliphatic Groups: The phenylethyl group in the target compound confers lipophilicity, favoring blood-brain barrier penetration, whereas the diethylamino group in ’s compound enhances water solubility .

Biological Activity

(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and drug resistance. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits various biological activities primarily through its interactions with specific molecular targets. One notable mechanism involves its effect on P-glycoprotein (P-gp), a protein that plays a crucial role in drug transport and multidrug resistance in cancer cells.

Interaction with P-glycoprotein

Research indicates that compounds similar to (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine can stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors. The stimulation of ATPase activity is indicative of the compound's potential to enhance drug efflux, thereby influencing drug resistance profiles in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is essential for optimizing its biological activity. The thiazole moiety contributes significantly to the compound's interaction with biological targets.

Key Findings from SAR Studies

  • Substituent Effects : Variations in substituents on the phenethyl and thiazole rings can significantly alter potency and selectivity against different targets.
  • Lipophilicity : Modifications that increase lipophilicity often enhance biological activity but may also affect solubility and bioavailability .

A summary table of selected compounds with their respective activities highlights these findings:

Compound NameStructureActivity (IC50)Target
Compound AStructure A0.79 μMCETP
Compound BStructure B72 nMP-gp ATPase Activity
(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amineStructure CTBDCancer Cell Lines

Case Studies

Several studies have investigated the biological effects of related compounds in various cancer models:

  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures to (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine showed significant cytotoxicity against breast cancer cell lines, promoting apoptosis via upregulation of pro-apoptotic factors such as PUMA and NOXA .
  • Animal Models : In vivo studies revealed that administration of these compounds resulted in reduced tumor volumes without significant side effects, indicating a favorable therapeutic profile .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cycloaddition Strategies : The compound’s thiazole moiety can be synthesized via 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, followed by elimination of sulfur and nitrogen gas (e.g., using toluene at 90°C) .
  • Amine Substitution : The phenylethylamine group can be introduced via nucleophilic substitution under basic conditions, using reagents like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .
  • Optimization : Yields depend on solvent choice (non-polar solvents favor cycloaddition), temperature control (90–120°C), and stoichiometric ratios of azides to thiones. Impurities such as unreacted thiols can be removed via column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How can spectroscopic and crystallographic methods resolve the compound’s structural ambiguity?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR can differentiate between thiazole ring protons (δ 7.5–8.5 ppm) and phenylethyl aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 2–4 Hz for thiazole protons) confirm substitution patterns .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) resolves tautomerism in the thiazole ring and confirms the spatial arrangement of the phenylethyl group. Dihedral angles between aromatic systems (e.g., 2.3° for planar triazole analogs) indicate steric interactions .

Advanced Research Questions

Q. What biological targets are associated with (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine, and how do structural modifications influence activity?

  • Methodological Answer :

  • CRF1 Receptor Antagonism : Thiazol-2-amine derivatives (e.g., SSR125543A) show nanomolar affinity (pKᵢ = 8.73–9.08) for corticotropin-releasing factor receptors. The phenylethyl group enhances lipophilicity, improving blood-brain barrier penetration (ID₅₀ = 6.5 mg/kg orally in rats) .
  • Antitumor Activity : Analogous 5-(benzyl)thiazol-2-amines exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Substitution with electron-withdrawing groups (e.g., Cl) on the phenyl ring increases potency by 30–50% .
  • Neonicotinoid-Like Activity : Thiazolylmethyl amines structurally resemble thiamethoxam, a neonicotinoid insecticide targeting acetylcholine receptors. Modifications to the amine side chain alter binding kinetics to insect vs. mammalian receptors .

Q. How can researchers address contradictions in reported biological activity due to tautomerism or impurities?

  • Methodological Answer :

  • Tautomer Identification : Computational methods (DFT calculations at B3LYP/6-31G* level) predict energy differences between 1,2,4-triazol-5-amine and 1,2,4-triazol-3-amine tautomers. X-ray crystallography confirms dominant tautomers in solid-state structures .
  • Purity Control : High-performance liquid chromatography (HPLC) with C18 columns (Discovery® BIO Wide Pore, 300 Å) and UV detection at 254 nm identifies impurities. MS/MS fragmentation patterns distinguish byproducts (e.g., sulfoxides from incomplete oxidation) .

Q. What computational tools are effective for predicting the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiazole sulfur atom (LUMO = -1.8 eV) is prone to oxidation .
  • Metabolic Stability : CYP450 isoform docking (e.g., CYP3A4) using AutoDock Vina identifies potential oxidation sites (e.g., benzylic carbons). Microsomal stability assays (human liver microsomes, NADPH cofactor) validate predictions .

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